molecular formula C17H17NO3 B5199159 3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B5199159
M. Wt: 283.32 g/mol
InChI Key: GAUHBPNPZLFTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one, also known as C16H17NO3, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is structurally similar to the hallucinogenic compound, LSD, and has been studied for its potential use in treating a variety of medical conditions.

Mechanism of Action

The exact mechanism of action of 3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. This means that it can activate these receptors to a certain extent, but not to the same degree as a full agonist like LSD.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects, including altered mood, perception, and cognition. It has also been shown to have potential anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various neurological processes. However, one limitation is that its effects can be difficult to predict and can vary depending on factors such as dose, route of administration, and individual differences in metabolism.

Future Directions

There are several potential future directions for research on 3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Another area of research could focus on its potential anti-inflammatory and analgesic effects, which could have implications for the treatment of chronic pain and inflammation-related conditions. Additionally, further research could be conducted to better understand the compound's mechanism of action and its effects on various neurological processes.

Synthesis Methods

The synthesis of 3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one involves a multi-step process that includes the use of various reagents and catalysts. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with tryptamine in the presence of a Lewis acid catalyst, followed by the reduction of the resulting intermediate with sodium borohydride.

Scientific Research Applications

Research into the potential therapeutic applications of 3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one has focused on its effects on the central nervous system. Studies have shown that this compound has a high affinity for serotonin receptors, which are involved in the regulation of mood, anxiety, and other neurological processes.

Properties

IUPAC Name

3-[(2,4-dimethoxyphenyl)methyl]-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-12-8-7-11(16(10-12)21-2)9-14-13-5-3-4-6-15(13)18-17(14)19/h3-8,10,14H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUHBPNPZLFTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC2C3=CC=CC=C3NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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